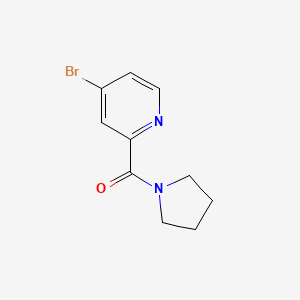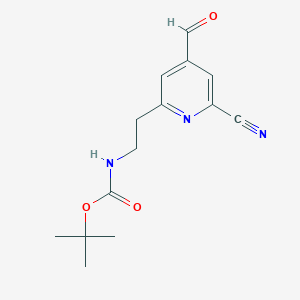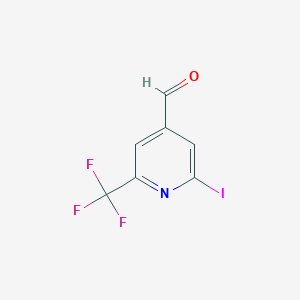
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F3INO and a molecular weight of 301.00 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an isonicotinaldehyde core
Méthodes De Préparation
One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding and other interactions . These interactions can influence the compound’s binding to enzymes, receptors, and other biological targets, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde can be compared with similar compounds such as:
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties and applications.
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde: Substitutes bromine for iodine, which can affect the compound’s reactivity and interactions.
These comparisons highlight the unique aspects of this compound, such as its specific re
Propriétés
Formule moléculaire |
C7H3F3INO |
|---|---|
Poids moléculaire |
301.00 g/mol |
Nom IUPAC |
2-iodo-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-3H |
Clé InChI |
YIUHNPLFQFJUEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


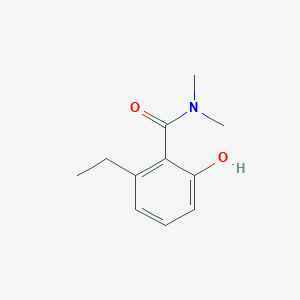
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
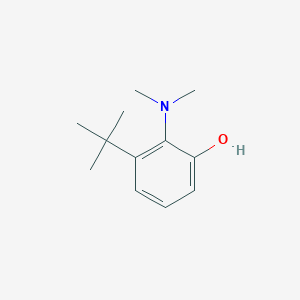

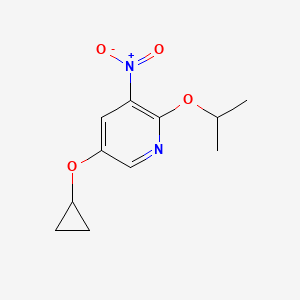

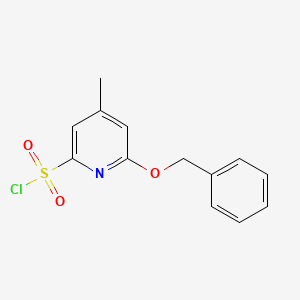
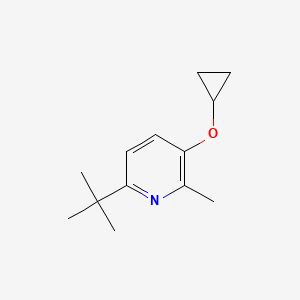
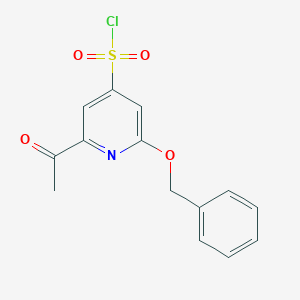
![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)
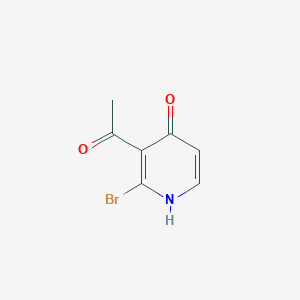
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
